
(2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+)” is a coordination complex involving a rhodium ion and an organic ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rhodium coordination complexes typically involves the reaction of rhodium salts with organic ligands under controlled conditions. For example, the preparation of the compound might involve the reaction of rhodium(III) chloride with the organic ligand (2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate in a suitable solvent such as ethanol or acetonitrile. The reaction conditions, including temperature, pH, and reaction time, would be optimized to achieve the desired product.
Industrial Production Methods
Industrial production of rhodium complexes often involves large-scale reactions in batch or continuous flow reactors. The process would include purification steps such as crystallization, filtration, and drying to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Rhodium coordination complexes can undergo various types of chemical reactions, including:
Oxidation: Rhodium complexes can participate in oxidation reactions, where the rhodium ion changes its oxidation state.
Reduction: These complexes can also undergo reduction reactions, often facilitated by reducing agents.
Substitution: Ligand substitution reactions are common, where one ligand in the complex is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving rhodium complexes include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands such as phosphines and amines. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from reactions involving rhodium complexes depend on the specific reaction type. For example, oxidation reactions might yield higher oxidation state rhodium complexes, while substitution reactions would result in new rhodium-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry
Rhodium complexes are widely used as catalysts in various chemical reactions, including hydrogenation, hydroformylation, and carbon-carbon bond formation. Their unique catalytic properties make them valuable in synthetic organic chemistry.
Biology
In biological research, rhodium complexes have been studied for their potential as anticancer agents. Their ability to interact with DNA and proteins makes them promising candidates for drug development.
Medicine
Rhodium complexes are being explored for their therapeutic potential, particularly in the treatment of cancer. Their ability to induce apoptosis in cancer cells is a key area of research.
Industry
In industrial applications, rhodium complexes are used as catalysts in processes such as the production of acetic acid and the synthesis of fine chemicals. Their efficiency and selectivity make them valuable in large-scale chemical manufacturing.
Wirkmechanismus
The mechanism of action of rhodium complexes involves their interaction with molecular targets such as DNA, proteins, and other cellular components. The rhodium ion can coordinate with various ligands, facilitating different chemical transformations. In catalytic processes, the rhodium complex acts as a catalyst by providing an active site for the reaction to occur, lowering the activation energy and increasing the reaction rate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rhodium(III) chloride: A common rhodium salt used in the synthesis of various rhodium complexes.
Rhodium(II) acetate: Another rhodium complex with distinct catalytic properties.
Rhodium(III) acetylacetonate: A widely used rhodium complex in catalytic applications.
Uniqueness
The compound “(2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+)” is unique due to its specific ligand structure, which can impart distinct properties to the rhodium complex. The presence of the (2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate ligand can influence the reactivity, stability, and selectivity of the complex in various chemical reactions.
Eigenschaften
Molekularformel |
C56H56N4O16Rh2 |
|---|---|
Molekulargewicht |
1246.9 g/mol |
IUPAC-Name |
(2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+) |
InChI |
InChI=1S/4C14H15NO4.2Rh/c4*1-14(2,3)10(13(18)19)15-11(16)8-6-4-5-7-9(8)12(15)17;;/h4*4-7,10H,1-3H3,(H,18,19);;/q;;;;2*+2/p-4/t4*10-;;/m0000../s1 |
InChI-Schlüssel |
PDTSLZCQKKXVQL-HXNMTVKDSA-J |
Isomerische SMILES |
CC(C)(C)[C@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)[C@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)[C@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)[C@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.[Rh+2].[Rh+2] |
Kanonische SMILES |
CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.[Rh+2].[Rh+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-Dihydroxy-2-(4-hydroxyphenyl)-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one](/img/structure/B12321427.png)
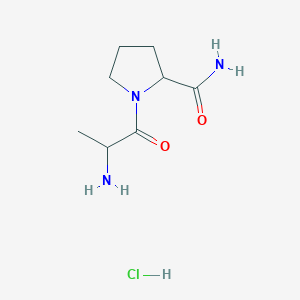
![5,10-Bis-(4-hydroxy-phenyl)-4b,5,9b,10-tetrahydro-indeno[2,1-a]indene-1,3,6,8-tetraol](/img/structure/B12321435.png)
![(3S)-3-amino-3-{[(1S)-4-carbamimidamido-1-{[(1S)-1-{[(1S)-1-{[(1S)-1-{[(1S)-1-[({[(1S)-1-carbamoyl-3-methylbutyl]carbamoyl}methyl)carbamoyl]-2-phenylethyl]carbamoyl}-2-hydroxyethyl]carbamoyl}-2-(4-hydroxyphenyl)ethyl]carbamoyl}-3-methylbutyl]carbamoyl}but](/img/structure/B12321444.png)
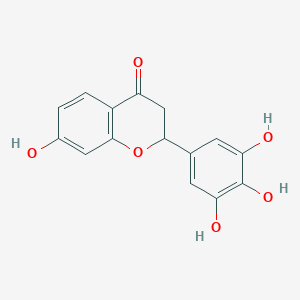
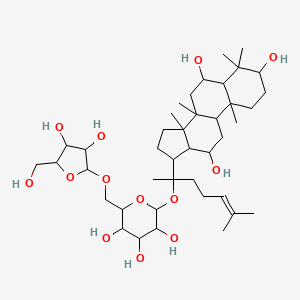
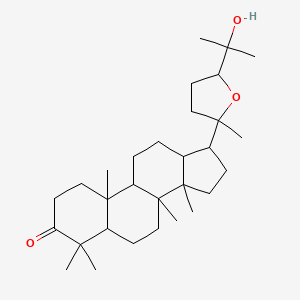
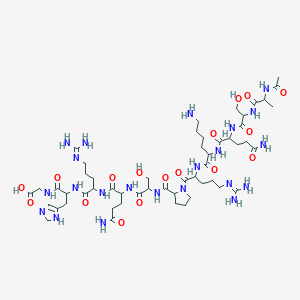

![Manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate](/img/structure/B12321491.png)
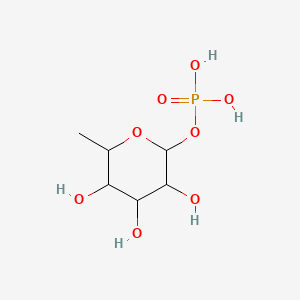
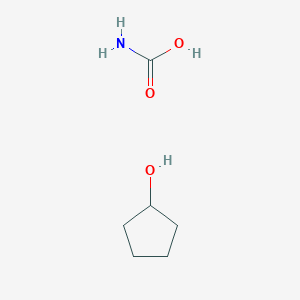
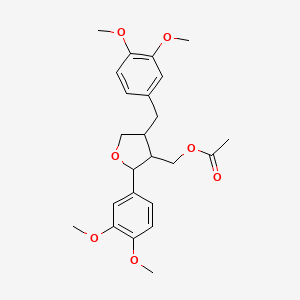
![[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B12321503.png)
